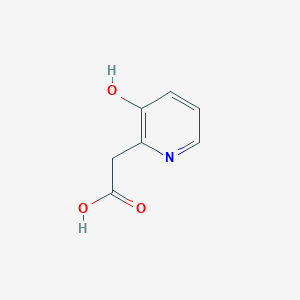

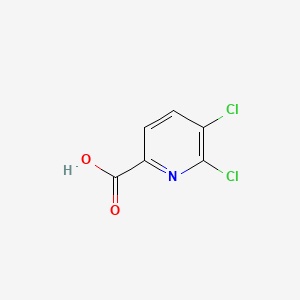

2-(3-Hydroxypyridin-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

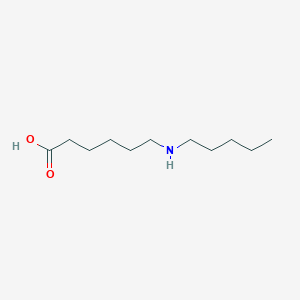

2-(3-Hydroxypyridin-2-yl)acetic acid is a compound with the molecular formula C7H7NO3 . It is also known as hydroxy (3-pyridinyl)acetic acid .

Synthesis Analysis

The synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid involves the condensation of substituted 2-aminopyridines with α-halo ketones . A significant disadvantage of this method is the low total yield of the target product, an aspect inherent to a multistage process .Molecular Structure Analysis

The molecular structure of 2-(3-Hydroxypyridin-2-yl)acetic acid features a furan ring which bears a nitro group . The crystal structure features two strong N–H…O hydrogen bonds with different packing motifs .Physical And Chemical Properties Analysis

2-(3-Hydroxypyridin-2-yl)acetic acid has a molecular weight of 153.14 . It is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Summary of the Application

“2-(3-Hydroxypyridin-2-yl)acetic acid” has been used in the synthesis of novel heterocyclic compounds with potential biological activities . It has also been used in the design of drugs as it exhibits high chelating efficacy and specificity with different metal ions .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of novel heterocyclic compounds. The effect of methyl substitution on different positions of the pyridinone ring plays an essential role in deciding the metal affinity .

Results or Outcomes Obtained

The compound has been found to show high antiproliferative activity in vitro. Among the adamantyl-derived series of hydroxypyridinones, the amide derivative, 2-((3r,5r,7r)-adamantan-1-yl)-N-(4-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)phenyl)acetamide, was the most promising compound with an IC50 value ranging between 0.3 and 0.5 µM .

Biochemistry

Summary of the Application

“2-(3-Hydroxypyridin-2-yl)acetic acid” has been used in the study of anti-fibrosis activity .

Results or Outcomes Obtained

The study showed that the compound effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that it might be developed as a novel anti-fibrotic drug .

Pharmaceutical Drugs

Summary of the Application

Hydroxypyridinones (HOPOs), including “2-(3-Hydroxypyridin-2-yl)acetic acid”, have been gaining attention in the field of pharmaceutical drugs due to their high chelating efficacy and specificity with different metal ions .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of HOPOs and their derivatives for developing novel and more potent drugs .

Results or Outcomes Obtained

The compound has been found to be effective in enacting orally administrable biological active iron chelators to cure various iron overloaded diseases .

Antioxidative Activity

Summary of the Application

“2-(3-Hydroxypyridin-2-yl)acetic acid” has been used in the study of antioxidative activity .

Methods of Application or Experimental Procedures

The compound was evaluated for its antioxidative activity .

Results or Outcomes Obtained

The study showed that the compound effectively inhibited the expression of collagen, indicating that it might be developed as a novel antioxidative drug .

Synthesis of Substituted Imidazo

Summary of the Application

“2-(3-Hydroxypyridin-2-yl)acetic acid” has been used in the synthesis of substituted imidazo .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of imidazo .

Results or Outcomes Obtained

The study showed that the compound effectively synthesized substituted imidazo .

Antioxidative Core of Carbonxylic Multifunctional ARI

Summary of the Application

“2-(3-Hydroxypyridin-2-yl)acetic acid” has been used in the study of antioxidative core of carbonxylic multifunctional ARI .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3-hydroxypyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-3-8-5(6)4-7(10)11/h1-3,9H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMFWRYKYHQKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538991 |

Source

|

| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxypyridin-2-yl)acetic acid | |

CAS RN |

69022-71-5 |

Source

|

| Record name | 3-Hydroxy-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69022-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)

![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)